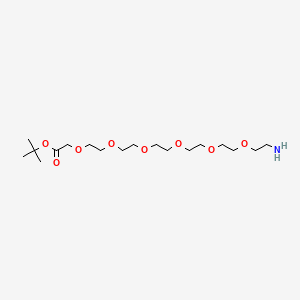

H2N-PEG6-CH2COOtBu

Beschreibung

Conceptual Framework of Polyethylene Glycol (PEG) in Bioconjugation and Advanced Materials

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer widely recognized for its exceptional biocompatibility, low toxicity, and non-immunogenic properties thermofisher.commdpi.comsigmaaldrich.comeuropeanpharmaceuticalreview.comnih.govsigmaaldrich.comresearchgate.netekb.eg. These characteristics make PEG an invaluable tool in various biomedical and chemical applications, particularly in bioconjugation and the development of advanced materials. In bioconjugation, the attachment of PEG chains, a process known as PEGylation, is employed to enhance the pharmacokinetic profiles of therapeutic molecules such as proteins, peptides, and small molecule drugs mdpi.comeuropeanpharmaceuticalreview.comnih.govekb.egpreprints.orgtandfonline.comucl.ac.bescispace.com. PEGylation can improve drug solubility, increase circulation half-life by reducing renal clearance and immune system recognition (the "stealth effect"), and protect biomolecules from enzymatic degradation mdpi.comeuropeanpharmaceuticalreview.comnih.govekb.egpreprints.orgtandfonline.comucl.ac.bescispace.com. Beyond therapeutic applications, PEG-based polymers are foundational in creating advanced materials like hydrogels, which are extensively used in tissue engineering, drug delivery systems, and biosensors due to their tunable mechanical properties and high water content sigmaaldrich.comresearchgate.netnih.govresearchgate.netrsc.org.

Rationale for Heterobifunctional Linkers in Precise Molecular Assembly

Precise molecular assembly is critical for constructing complex biomolecular constructs, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as for immobilizing biomolecules onto surfaces. Heterobifunctional linkers are essential tools for achieving this precision. Unlike homobifunctional linkers, which possess two identical reactive groups, heterobifunctional linkers are characterized by two distinct reactive functionalities at opposite ends scbt.comthermofisher.comhuji.ac.ilchemscene.com. This dual, yet different, reactivity allows for selective and sequential conjugation of two distinct molecular entities. This capability minimizes unwanted side reactions like self-conjugation or polymerization, thereby enabling the controlled and specific linking of molecules to create well-defined conjugates and complex architectures scbt.comthermofisher.comhuji.ac.ilchemscene.com.

Overview of Amine and Protected Carboxyl Functionalities in Synthetic Ligand Design

The compound H2N-PEG6-CH2COOtBu features two key functional groups that dictate its utility in synthetic design: a primary amine (H2N-) and a tert-butyl ester protected carboxylic acid (-CH2COOtBu) chemicalbook.com. The primary amine group is a potent nucleophile, readily participating in reactions with electrophilic species such as activated esters (e.g., N-hydroxysuccinimide or NHS esters), aldehydes, and isocyanates huji.ac.ilchemicalbook.com. This reactivity is fundamental for forming amide or imine bonds. Conversely, the tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable under basic and mild nucleophilic conditions but can be selectively cleaved using acidic reagents (e.g., trifluoroacetic acid, TFA) to liberate the free carboxylic acid chemicalbook.comthieme-connect.com. This free carboxyl group can then engage in further conjugation, typically with amine functionalities, to form amide bonds. The presence of these two orthogonally reactive functional groups on a flexible PEG spacer makes this compound an ideal building block for complex molecular architectures.

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWWZGJYUFLISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Orthogonal Functionalization Strategies of H2n-peg6-ch2cootbu

Amine-Mediated Bioconjugation Reactions

The primary amine (-NH2) group at one end of H2N-PEG6-CH2COOtBu is a versatile nucleophile, readily participating in several common bioconjugation reactions. These reactions typically proceed under mild conditions, making them compatible with a wide range of biomolecules creativepegworks.combiochempeg.comadcreview.comthermofisher.comthermofisher.com.

Formation of Stable Amide Bonds with Activated Esters and Carboxylic Acids

The amine group can efficiently react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds creativepegworks.combroadpharm.combiochempeg.comadcreview.comthermofisher.comthermofisher.combiochempeg.comthermofisher.comthermofisher.comjenkemusa.com. This reaction is commonly performed in aqueous buffers at neutral to slightly alkaline pH (pH 7-9) and often at room temperature creativepegworks.combiochempeg.combiochempeg.comthermofisher.comjenkemusa.com. The formation of an amide bond via NHS esters is a widely used method for PEGylation of proteins and other amine-containing molecules, yielding a robust linkage creativepegworks.combiochempeg.combiochempeg.comthermofisher.comjenkemusa.com.

Alternatively, the amine can react with free carboxylic acids in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like NHS creativepegworks.combiochempeg.comadcreview.comthermofisher.comrsc.org. This process also results in the formation of a stable amide bond.

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The primary amine group can also undergo reductive amination with aldehydes and ketones creativepegworks.combroadpharm.combiochempeg.comadcreview.comwikipedia.orglibretexts.orgchemistrysteps.comyoutube.comorganic-chemistry.orgbeilstein-journals.orgbiochempeg.combiochempeg.comchemrxiv.org. This two-step process typically involves the initial formation of an imine or enamine intermediate, followed by reduction to a stable secondary amine wikipedia.orglibretexts.orgchemistrysteps.comyoutube.com. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are selective for imines/iminium ions over carbonyls under controlled pH conditions (often around pH 4-7) wikipedia.orgchemistrysteps.comyoutube.comorganic-chemistry.org. This reaction is highly versatile for introducing amine-functionalized molecules or modifying existing amine groups creativepegworks.combiochempeg.comadcreview.combeilstein-journals.org.

Carboxyl Activation and Subsequent Ligation after Deprotection

The tert-butyl ester (-COOtBu) moiety in this compound serves as a protected form of a carboxylic acid. This protection strategy allows the amine group to be reacted selectively without interference from the carboxylate. The tert-butyl ester can be readily cleaved under acidic conditions to reveal the free carboxylic acid (-COOH) nih.govtandfonline.comacs.orgacs.orgstackexchange.comorganic-chemistry.org.

Deprotection of tert-Butyl Esters: The tert-butyl ester is typically deprotected using strong acids, with trifluoroacetic acid (TFA) being a common reagent nih.govtandfonline.comstackexchange.com. TFA-mediated deprotection often occurs at room temperature and liberates isobutene and tert-butyl trifluoroacetate as byproducts nih.govstackexchange.com. Other acidic reagents and conditions, such as hydrochloric acid, sulfuric acid, or Lewis acids, can also be employed tandfonline.comacs.orgacs.orgorganic-chemistry.org. The choice of deprotection method may depend on the sensitivity of other functional groups present in the molecule being modified tandfonline.comacs.orgacs.orgorganic-chemistry.org.

Amide and Ester Formation with Nucleophilic Partners

Once the tert-butyl ester is deprotected to yield a carboxylic acid, this functional group can be activated for further conjugation. Common activation methods include conversion to NHS esters or pentafluorophenyl (PFP) esters, which then readily react with nucleophiles such as amines or alcohols creativepegworks.combiochempeg.comadcreview.comthermofisher.comthermofisher.comthermofisher.comrsc.org.

Amide Formation: The activated carboxylic acid can react with primary or secondary amines to form stable amide bonds creativepegworks.combiochempeg.comadcreview.comthermofisher.comrsc.orgrsc.orgresearchgate.net. This is analogous to the amine-mediated amide bond formation described earlier, but utilizing the carboxylate functionality.

Ester Formation: Similarly, the activated carboxylic acid can react with alcohols to form ester linkages, although this is less common in typical bioconjugation compared to amide formation researchgate.net.

Exploitation of Orthogonal Reactivity for Multi-Step Conjugation

The distinct chemical reactivities of the primary amine and the protected tert-butyl ester allow for orthogonal functionalization strategies, enabling sequential attachment of different molecules or moieties to the PEG linker chempep.comnih.govrsc.orgresearchgate.netgoogle.com.

The amine group can be reacted first under mild, typically neutral to slightly basic conditions. Subsequently, the tert-butyl ester can be selectively deprotected using acidic conditions. The resulting free carboxylic acid can then be activated and reacted with a different nucleophile. This stepwise approach ensures that each end of the PEG linker can be modified independently, leading to precisely engineered conjugates. For example, one might conjugate a targeting ligand to the amine group and then attach a therapeutic payload to the deprotected carboxyl group, or vice versa. This controlled functionalization is crucial for developing complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs chemicalbook.com.

Data Tables

Table 1: Amine Reactivity of this compound

| Reaction Type | Reactants | Product Type | Conditions | References |

| Amide Bond Formation | Primary Amine + Activated Ester (e.g., NHS ester) | Amide | Mild to alkaline pH (7-9), room temperature | creativepegworks.combroadpharm.combiochempeg.comadcreview.comthermofisher.comthermofisher.combiochempeg.comthermofisher.comthermofisher.comjenkemusa.com |

| Amide Bond Formation | Primary Amine + Carboxylic Acid + Coupling Agent | Amide | Coupling agents (DCC, EDC), mild conditions | creativepegworks.combiochempeg.comadcreview.comthermofisher.comrsc.org |

| Reductive Amination | Primary Amine + Aldehyde/Ketone + Reducing Agent | Secondary Amine | Neutral to weakly acidic pH (4-7), reducing agents (NaBH3CN, NaBH(OAc)3) | creativepegworks.combroadpharm.combiochempeg.comadcreview.comwikipedia.orglibretexts.orgchemistrysteps.comyoutube.comorganic-chemistry.orgbeilstein-journals.orgbiochempeg.combiochempeg.comchemrxiv.org |

| Thiourea Formation | Primary Amine + Isothiocyanate | Thiourea | Mild conditions | creativepegworks.combiochempeg.com |

Table 2: Carboxylic Acid Reactivity (after tert-Butyl Ester Deprotection)

| Reaction Type | Reactants | Product Type | Conditions | References |

| Amide Bond Formation | Carboxylic Acid (activated) + Primary/Secondary Amine | Amide | Activation (e.g., NHS ester formation), coupling agents, mild conditions | creativepegworks.combiochempeg.comadcreview.comthermofisher.comrsc.orgrsc.orgresearchgate.net |

| Ester Bond Formation | Carboxylic Acid (activated) + Alcohol | Ester | Activation, coupling agents, mild conditions | researchgate.net |

Table 3: tert-Butyl Ester Deprotection Methods

| Reagent/Method | Conditions | Byproducts/Notes | References |

| Trifluoroacetic Acid (TFA) | Room temperature, neat or in solvent (e.g., DCM) | Isobutene, tert-butyl trifluoroacetate; potentially alkylates sensitive residues | nih.govtandfonline.comstackexchange.com |

| Other Acids (HCl, H2SO4) | Various | Standard acid deprotection | tandfonline.com |

| Lewis Acids (e.g., ZnBr2) | Various | Mild conditions | tandfonline.com |

| Catalytic Methods (e.g., MB•+) | With hydrosilanes (e.g., HSiEt3) | Mild, catalytic; potential for chemoselectivity | acs.orgacs.orgorganic-chemistry.org |

Compound List

This compound : (Amino-PEG6-tert-butyl ester) - The primary compound of interest, a heterobifunctional PEG linker.

PEG : Polyethylene Glycol - The polymer backbone.

NHS ester : N-hydroxysuccinimide ester - A common activated ester used for amine conjugation.

Carboxylic Acid : -COOH group, revealed after deprotection of the tert-butyl ester.

Amine : -NH2 group, the primary reactive site at one end of the molecule.

Aldehyde : R-CHO - Carbonyl compound reactive with amines.

Ketone : R-CO-R' - Carbonyl compound reactive with amines.

Imine : R-CH=N-R' - Intermediate formed from amine and aldehyde/ketone.

Secondary Amine : R2NH - Product of reductive amination.

Trifluoroacetic Acid (TFA) : CF3COOH - Common reagent for tert-butyl ester deprotection.

DCC : N,N'-Dicyclohexylcarbodiimide - Coupling agent for amide formation.

EDC : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Coupling agent for amide formation.

NaBH3CN : Sodium cyanoborohydride - Reducing agent for reductive amination.

NaBH(OAc)3 : Sodium triacetoxyborohydride - Reducing agent for reductive amination.

tert-Butyl ester : -COOtBu - The protected carboxylic acid group.

Isobutene : C4H8 - Byproduct of tert-butyl ester deprotection.

tert-Butyl trifluoroacetate : CF3COOtBu - Byproduct of TFA-mediated tert-butyl ester deprotection.

Integration into Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule typically consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two components. PEG linkers, including those with amine and carboxyl functionalities like this compound, are frequently employed in PROTAC design due to their favorable physicochemical properties.

PEG linkers are prevalent in PROTAC architectures, with approximately 54% of reported PROTAC molecules incorporating PEG segments biochempeg.com. The inclusion of PEG can enhance the water solubility of PROTACs, which is crucial for their formulation and bioavailability biochempeg.com. The length of the PEG chain, such as the PEG6 unit in this compound, plays a significant role in modulating the flexibility and spatial arrangement of the PROTAC molecule. This flexibility is critical for the efficient formation of the ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for successful ubiquitination and subsequent degradation frontiersin.orgnih.gov. The bifunctional nature of this compound, with its amine and protected carboxyl groups, allows for versatile attachment to both the POI-binding ligand and the E3 ligase-recruiting ligand, facilitating modular PROTAC synthesis and library screening biochempeg.comaxispharm.com.

The length and chemical nature of the linker significantly influence the efficacy and specificity of PROTAC-mediated protein degradation frontiersin.org. A PEG linker of moderate length, such as PEG6, can provide sufficient spacing and flexibility to optimize the interaction within the ternary complex, thereby enhancing the degradation efficiency of the target protein frontiersin.orgnih.gov. Studies have shown that varying PEG linker lengths can lead to differential degradation profiles; for instance, a PROTAC with three PEG linkers demonstrated selective degradation of EGFR compared to a similar PROTAC with two PEG linkers, which degraded both EGFR and HER2 frontiersin.org. The ability to fine-tune linker length and composition using building blocks like this compound is therefore instrumental in achieving desired degradation kinetics and selectivity.

Design Principles of PEG-Based Linkers within PROTAC Architectures

Role in Antibody-Drug Conjugates (ADCs)

The heterobifunctional nature of this compound makes it suitable for various conjugation strategies in ADC development. The primary amine group can react with activated carboxylic acid esters or NHS esters on the antibody or payload, forming stable amide bonds creative-biogene.comthermofisher.comoup.com. Alternatively, the tert-butyl ester can be deprotected under acidic conditions to yield a carboxylic acid, which can then be activated and conjugated to amine groups (e.g., lysine residues) on the antibody or payload axispharm.comsigmaaldrich.comscientificlabs.co.uk. This dual functionality allows for flexible attachment points, contributing to the development of ADCs with controlled drug-to-antibody ratios (DAR) and site-specific conjugation, which can improve homogeneity and therapeutic index oup.comrsc.org. PEG linkers, in general, are incorporated into ADCs to improve the solubility and pharmacokinetic properties of the conjugate axispharm.combroadpharm.com.

The presence of a PEG linker, such as the PEG6 chain in this compound, can influence the stability of the ADC in circulation and the subsequent release of the drug payload within the target cell oup.combroadpharm.com. While PEGylation generally enhances the stability of conjugates, the specific design of the linker, including its cleavability, dictates the release mechanism. Although this compound itself does not inherently contain a cleavable moiety, it can be incorporated into more complex linker systems that do. The hydrophilic nature of the PEG chain can also contribute to improved intracellular delivery by maintaining the solubility of the ADC and its components after internalization.

Site-Specific Conjugation Strategies via Amine and Carboxyl Linkages

Modulation of Pharmacokinetics and Biodistribution via PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a well-established strategy for improving pharmacokinetic (PK) and biodistribution profiles nih.govtandfonline.com. The PEG6 chain in this compound contributes to these beneficial effects.

PEGylation generally leads to a significant increase in the hydrodynamic radius of the conjugated molecule, which in turn reduces renal clearance and prolongs plasma half-life nih.govtandfonline.com. This extended circulation time allows for less frequent dosing and can improve patient compliance nih.gov. Furthermore, PEGylation can shield the conjugated molecule from enzymatic degradation and reduce its recognition by the immune system, thereby decreasing immunogenicity and antigenicity nih.govtandfonline.comjst.go.jp. The "stealth effect" created by the PEG layer also helps to minimize uptake by the reticuloendothelial system (RES), leading to improved biodistribution and increased accumulation in target tissues tandfonline.commdpi.com. For example, PEGylation of proteins and peptides has been shown to enhance their stability, solubility, and circulating half-lives nih.govcreativepegworks.com. The precise length of the PEG chain, such as PEG6, can be tailored to optimize these PK properties, balancing benefits like extended circulation with potential drawbacks such as reduced binding affinity due to steric hindrance creativepegworks.com.

Mechanisms of Extended Systemic Circulation and Reduced Renal Clearance

The incorporation of PEG chains, such as the PEG6 moiety in this compound, into therapeutic molecules or delivery systems is a well-established strategy to prolong their presence in the bloodstream and reduce their clearance by the kidneys nih.goveuropeanpharmaceuticalreview.comcreative-biolabs.com. This effect is primarily achieved by increasing the hydrodynamic radius of the conjugate, effectively increasing its molecular size and thus reducing its filtration through the glomerular membranes in the kidneys europeanpharmaceuticalreview.comcreative-biolabs.com. The hydrophilic and flexible nature of the PEG chain also contributes to a "stealth" effect by shielding the molecule from interactions with plasma proteins and components of the reticuloendothelial system (RES), which are responsible for rapid clearance and uptake by phagocytic cells nih.govnih.govresearchgate.netingentaconnect.comfrontiersin.org. This shielding minimizes opsonization, a process where proteins tag foreign particles for clearance nih.govnih.govingentaconnect.com. While longer PEG chains (e.g., >20 kDa) are typically associated with more pronounced stealth properties and extended circulation times, even shorter PEG linkers can contribute to improved pharmacokinetic profiles by enhancing hydrophilicity and providing steric hindrance nih.govpreprints.org.

Strategies for Mitigating Immune Recognition and Immunogenicity

PEGylation is a cornerstone strategy for reducing the immunogenicity and antigenicity of therapeutic agents tandfonline.comnih.govucl.ac.beeuropeanpharmaceuticalreview.comcreative-biolabs.com. The PEG chain acts as a physical barrier, masking epitopes on the underlying molecule that might otherwise be recognized by the immune system, including antibodies and immune cells tandfonline.comucl.ac.becheckrare.com. This masking effect prevents the formation of anti-drug antibodies (ADAs) and reduces the likelihood of hypersensitivity reactions tandfonline.comcreative-diagnostics.com. By reducing immune recognition, PEGylation can lead to a decrease in the clearance rate of the therapeutic agent, thereby enhancing its therapeutic effectiveness and allowing for less frequent administration tandfonline.comnih.govucl.ac.becreative-biolabs.com. While PEG itself can sometimes elicit an immune response (anti-PEG antibodies), site-specific PEGylation and optimization of PEG chain length and structure can help mitigate these effects tandfonline.comcreative-diagnostics.com.

Applications in Nanomedicine and Nanoparticle Surface Engineering

PEGylation is a widely adopted technique in nanomedicine for engineering the surface of nanoparticles (NPs) nih.govingentaconnect.comfrontiersin.org. Coating NPs with PEG, often referred to as PEGylation, imparts "stealth" properties, making them less susceptible to recognition and clearance by the immune system nih.govresearchgate.netingentaconnect.comfrontiersin.org. This surface modification is critical for prolonging the circulation time of NPs, allowing them to reach target sites more effectively nih.govresearchgate.netfrontiersin.org. The PEG layer provides a hydrophilic steric barrier that prevents aggregation and reduces protein adsorption, which are common issues that can lead to rapid clearance nih.govresearchgate.netingentaconnect.comnih.govwilhelm-lab.com.

The "stealth" effect, achieved through PEGylation, is paramount for evading immune detection and prolonging NP circulation nih.govresearchgate.netingentaconnect.comfrontiersin.org. The PEG chain creates a hydrophilic corona that shields the NP surface from opsonins and phagocytic cells nih.govresearchgate.netingentaconnect.com. While PEGylation primarily confers stealth properties, the terminal functional groups of PEG chains, such as the amine or the deprotected carboxylic acid of this compound, can be further modified to attach targeting ligands. These ligands, which can include antibodies, peptides, or small molecules, enable active targeting by specifically binding to receptors overexpressed on target cells, such as cancer cells mdpi.compreprints.orgresearchgate.net. This dual approach of passive stealth and active targeting enhances the specificity and efficacy of nanomedicines.

PEGylation's impact on cellular uptake and endosomal escape is complex and often referred to as the "PEG dilemma" nih.govresearchgate.netjst.go.jpacs.orgresearchgate.net. While PEGylation enhances circulation time, the dense PEG layer can also hinder the interaction of nanoparticles with cell membranes, thereby reducing cellular uptake nih.govresearchgate.netjst.go.jpacs.orgresearchgate.net. Furthermore, PEG coatings can impede the endosomal escape of nanoparticles after internalization, which is crucial for the release of therapeutic payloads into the cytoplasm nih.govjst.go.jpresearchgate.net. Strategies to overcome this dilemma include using cleavable PEG systems that shed the PEG layer in response to specific stimuli (e.g., pH or enzymes) or incorporating targeting ligands at the distal end of PEG chains to promote receptor-mediated uptake nih.govresearchgate.netjst.go.jp. The length and density of the PEG chains significantly influence these interactions preprints.orgresearchgate.net.

Surface Functionalization for "Stealth" Properties and Active Targeting

Utilization in Protein and Peptide Modification for Enhanced Therapeutic Profiles

The covalent attachment of PEG, or PEGylation, is a widely employed method to improve the pharmacokinetic, pharmacodynamic, and immunological profiles of therapeutic proteins and peptides (TPPs) tandfonline.comnih.govucl.ac.benih.govnih.gov. This modification enhances the stability, solubility, and reduces the immunogenicity of TPPs, leading to prolonged in vivo half-life and reduced degradation by metabolic enzymes tandfonline.comnih.govucl.ac.becreative-biolabs.comnih.gov. The PEG chain shields the protein or peptide from proteolytic enzymes and reduces renal clearance by increasing the hydrodynamic volume nih.goveuropeanpharmaceuticalreview.comcreative-biolabs.com. For instance, this compound, with its amine group, can readily conjugate to activated carboxylic acid groups on proteins or peptides, or to specific amino acid residues. After deprotection, the carboxylic acid terminus can also be utilized for conjugation. These modifications can lead to a significant improvement in the therapeutic efficacy, stability, and safety of protein and peptide-based drugs, allowing for less frequent dosing tandfonline.comnih.govucl.ac.becreative-biolabs.com.

Based on a comprehensive review of scientific literature and chemical supplier databases, there is a significant lack of specific, published research detailing the use of the chemical compound This compound in the direct applications outlined in the requested article structure.

The compound, identified by its CAS Number 297162-50-6, is a heterobifunctional linker. purepeg.comsigmaaldrich.com Its structure contains a single primary amine (H2N-) at one end and a tert-butyl protected carboxylic acid (-COOtBu) at the other, separated by a six-unit polyethylene glycol (PEG) spacer.

The primary amine allows the molecule to react with various functional groups, and the protected carboxyl group can be deprotected to provide another site for chemical conjugation. biochempeg.combroadpharm.com However, because it possesses only one primary reactive group (the amine), it functions as a monofunctional linker, not a crosslinker. Crosslinking, which is essential for forming a hydrogel network, requires molecules with at least two reactive groups (i.e., bifunctional or multi-arm polymers) to bridge polymer chains together. google.comrsc.org

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the following reasons:

Data Tables

Table 1: Properties of H2N-PEG6-CH2COOtBu and Related PEG Linkers

| Compound Name | Chemical Formula | Molecular Weight (approx.) | Functional Groups | Common Applications |

| This compound | C18H37NO8 | 395.49 g/mol | Primary Amine (-NH2), tert-Butyl Ester (-COOtBu) | PROTACs, ADCs, bioconjugation, drug delivery, chemical biology tools |

| H2N-PEG2-CH2COOtBu | C10H21NO5 | 235.27 g/mol | Primary Amine (-NH2), tert-Butyl Ester (-COOtBu) | Peptide synthesis, drug conjugation |

| H2N-PEG4-CH2COOtBu | C14H29NO7 | 307.38 g/mol | Primary Amine (-NH2), tert-Butyl Ester (-COOtBu) | Bioconjugation, linker synthesis |

| H2N-PEG8-CH2COOtBu | C22H45NO9 | 467.59 g/mol | Primary Amine (-NH2), tert-Butyl Ester (-COOtBu) | Bioconjugation, linker synthesis |

| NHS-PEG4-Biotin | C28H47N5O7S | 613.77 g/mol | NHS Ester, Biotinyl group | Protein labeling, Western blotting, ELISA, affinity purification |

| SM(PEG)12 | N/A | ~1000-1500 g/mol | Maleimide, NHS Ester | Amine-to-sulfhydryl crosslinking, protein conjugation |

Note: Molecular weights for PEG derivatives can vary slightly depending on the exact synthesis and polydispersity, especially for longer chains. The values provided are approximate.

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactivity | Common Reaction Partners | Reaction Conditions | Outcome |

| Primary Amine (-NH2) | Nucleophilic | NHS Esters, Carboxylic Acids (activated), Aldehydes, Ketones, Isocyanates | Mildly basic to neutral pH, aqueous or organic solvents | Amide, Imine, Urea, Guanidine formation |

| tert-Butyl Ester (-COOtBu) | Protected Carboxylic Acid | N/A (Protected) | Stable to bases, mild nucleophiles, reducing agents | N/A (Protected) |

| tert-Butyl Ester (-COOtBu) | Deprotection | Acids (e.g., TFA, HCl) | Acidic conditions | Free Carboxylic Acid (-COOH) |

| Free Carboxylic Acid (-COOH) (after deprotection) | Electrophilic (when activated) | Amines, Alcohols | Coupling agents (e.g., EDC/NHS), DCC, acid catalysis | Amide, Ester formation |

Conclusion

H2N-PEG6-CH2COOtBu stands out as a highly versatile heterobifunctional linker, leveraging the well-established benefits of polyethylene glycol with precisely engineered reactive termini. Its primary amine and acid-labile tert-butyl ester protected carboxylate groups offer orthogonal reactivity, enabling controlled, sequential conjugation essential for constructing complex molecular architectures. This compound has found significant utility in the synthesis of advanced therapeutic modalities such as PROTACs and antibody-drug conjugates, where its defined PEG6 spacer contributes to optimal molecular geometry, solubility, and pharmacokinetic properties. As chemical biology and drug discovery continue to advance, linkers like this compound will remain indispensable tools for precise molecular design and the development of next-generation therapeutics and biomaterials.

Compound List

H2N-PEG6-CH2COOtBu (also referred to as Amino-PEG6-t-butyl ester)

Polyethylene Glycol (PEG)

N-hydroxysuccinimide (NHS) ester

Aldehydes

Ketones

Isocyanates

Trifluoroacetic Acid (TFA)

Carboxylic acid

Primary amine

tert-Butyl ester

PROTACs (Proteolysis-Targeting Chimeras)

Antibody-Drug Conjugates (ADCs)

NHS-PEG4-Biotin

SM(PEG)12

Q & A

Q. What approaches resolve contradictions in reported bioactivity data for this compound-conjugated therapeutics?

- Methodology: Perform meta-analysis of literature data to identify confounding variables (e.g., PEGylation site, payload stoichiometry). Replicate key studies under standardized conditions and apply statistical tools (e.g., ANOVA) to isolate critical factors .

Data Contradiction Analysis

-

Example : Discrepancies in reported coupling efficiencies for this compound may arise from differences in reaction solvents (aqueous vs. organic) or activation methods (e.g., carbodiimide vs. sulfo-NHS). To address this, systematically test solvent systems and crosslinkers while controlling for PEG hydration states .

-

Example : Conflicting cytotoxicity data could stem from residual impurities (e.g., unreacted PEG diols). Implement orthogonal purification steps (e.g., ion-exchange chromatography) and validate purity via endotoxin assays .

Methodological Resources

- Literature Review : Use SciFinder or Reaxys to compile structure-activity relationships (SARs) for PEGylated compounds. Prioritize peer-reviewed journals over preprint repositories .

- Experimental Design : Apply PICO framework (Population: target molecule; Intervention: conjugation method; Comparison: alternative PEG spacers; Outcome: bioactivity) to structure hypothesis-driven studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.